molecular formula C17H16N6O2S B10878273 2-methyl-N'-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

2-methyl-N'-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

Cat. No.: B10878273
M. Wt: 368.4 g/mol
InChI Key: JGWUWBYOELRRTC-UHFFFAOYSA-N
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Description

2-methyl-N’-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide is a complex organic compound that features a pyridine ring, a triazole ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative.

    Formation of the Benzohydrazide Moiety: This involves the reaction of a benzoyl chloride derivative with hydrazine to form the benzohydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole and pyridine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions can be facilitated by using halogenated derivatives and appropriate nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrazines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used as a probe to study biological pathways involving pyridine and triazole derivatives.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N’-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors that are involved in critical biological pathways.

    Pathways Involved: It may interfere with pathways involving nucleic acid synthesis or protein synthesis, leading to its potential antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: This compound has a similar structure but with a methoxy group instead of a methyl group.

    3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: This compound features a pyrimidine ring instead of a triazole ring.

Uniqueness

2-methyl-N’-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide is unique due to its specific combination of a pyridine ring, a triazole ring, and a benzohydrazide moiety. This unique structure may confer specific biological activities that are not present in similar compounds.

Properties

Molecular Formula

C17H16N6O2S

Molecular Weight

368.4 g/mol

IUPAC Name

2-methyl-N'-[2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide

InChI

InChI=1S/C17H16N6O2S/c1-11-5-2-3-7-13(11)16(25)22-20-14(24)10-26-17-19-15(21-23-17)12-6-4-8-18-9-12/h2-9H,10H2,1H3,(H,20,24)(H,22,25)(H,19,21,23)

InChI Key

JGWUWBYOELRRTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NNC(=N2)C3=CN=CC=C3

Origin of Product

United States

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